![molecular formula C7H13NO B13319880 6-Methoxy-1-azaspiro[3.3]heptane](/img/structure/B13319880.png)
6-Methoxy-1-azaspiro[3.3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1-azaspiro[3.3]heptane is a spirocyclic compound that features a unique structural motif. This compound is part of the azaspiro family, which is known for its diverse applications in medicinal chemistry and drug design. The spirocyclic structure imparts rigidity and three-dimensionality, making it an attractive scaffold for the development of bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and an isocyanate, followed by reduction of the resulting β-lactam ring. For example, the reaction between an endocyclic alkene and Graf’s isocyanate (ClO₂S NCO) yields a spirocyclic β-lactam, which can be reduced using alane (AlH₃) to produce 1-azaspiro[3.3]heptane .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of substituted alkenes to introduce various substituents to the cyclobutane ring. This modular approach allows for the production of large quantities of the compound with high yield and purity .
化学反応の分析
Types of Reactions
6-Methoxy-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or to reduce functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and alane (AlH₃) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
6-Methoxy-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and as a scaffold in drug design.
Biology: The compound is used in the study of biological pathways and as a probe for understanding enzyme-substrate interactions.
Medicine: It is explored for its potential therapeutic properties, including its use as an anesthetic analogue and in the development of new pharmaceuticals.
作用機序
The mechanism of action of 6-Methoxy-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the piperidine ring, which is commonly found in many bioactive compounds. This mimicry enables the compound to interact with various receptors and enzymes, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1-Azaspiro[3.3]heptane: Shares a similar spirocyclic structure but lacks the methoxy group.
2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring, offering different chemical properties.
6-Oxa-1-azaspiro[3.3]heptane: Another variant with an oxygen atom, used in different synthetic applications.
Uniqueness
6-Methoxy-1-azaspiro[3.3]heptane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
6-methoxy-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H13NO/c1-9-6-4-7(5-6)2-3-8-7/h6,8H,2-5H2,1H3 |
InChIキー |
NSLASSRUWPFIKL-UHFFFAOYSA-N |
正規SMILES |
COC1CC2(C1)CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate](/img/structure/B13319801.png)

![4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13319823.png)
![2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol](/img/structure/B13319833.png)
![4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13319848.png)
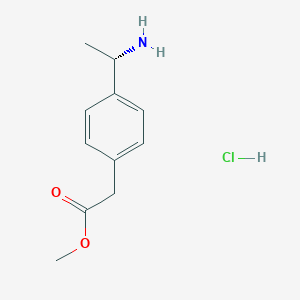
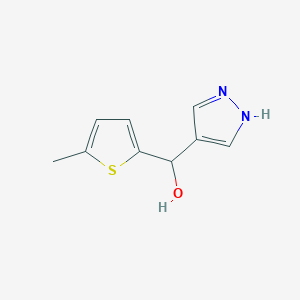
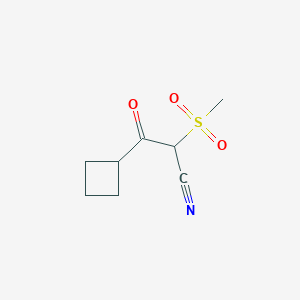
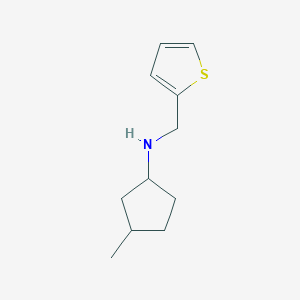
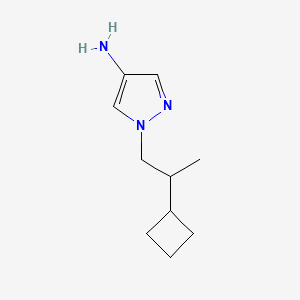
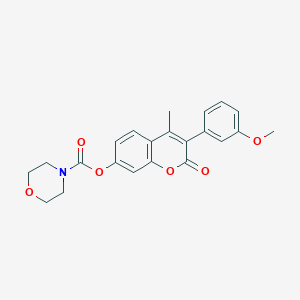
![Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13319887.png)
![1-[(3-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13319893.png)
![1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+](/img/structure/B13319897.png)
